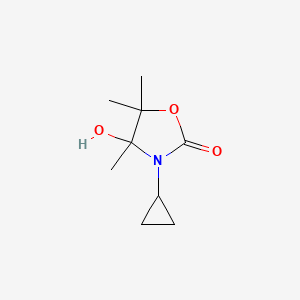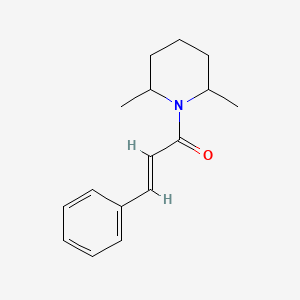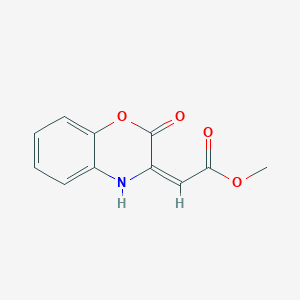![molecular formula C14H13N3O2 B5910238 N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide, also known as FMN, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. FMN is a derivative of nicotinohydrazide, a class of compounds that has been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide is not fully understood. However, it is believed that this compound exerts its biological activities by modulating the activity of enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to possess antioxidant activity, which may help protect cells from oxidative damage. In addition, this compound has been shown to possess anticancer activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide in lab experiments is its low toxicity. This compound has been shown to be relatively safe for use in cell culture and animal studies. However, one limitation of using this compound is its poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide. One area of interest is the development of new synthetic methods for this compound that may improve its solubility and biological activity. Another area of interest is the investigation of this compound's potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Finally, future research may focus on the development of new fluorescent probes based on this compound for the detection of other biomolecules.
Métodos De Síntesis
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide can be synthesized by the condensation reaction between 3-(2-furyl)acrolein and nicotinohydrazide. This reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide has been studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, antioxidant, anticancer, and anti-inflammatory activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-11(6-7-13-5-3-9-19-13)16-17-14(18)12-4-2-8-15-10-12/h2-10H,1H3,(H,17,18)/b7-6+,16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWPZJMPCZZRSM-NHTOTWMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)



![[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)
![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)

![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)



![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)

